molecular formula C18H17N5O2 B2669114 6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380171-67-3

6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2669114
CAS No.: 2380171-67-3
M. Wt: 335.367
InChI Key: GRXSLHOHUJIHSD-UHFFFAOYSA-N
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Description

6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the azetidine and pyridazinone rings. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate ring closure and functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to ensure a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, azetidine, and pyridazinone rings. Examples include:

Uniqueness

What sets 6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one apart is its unique combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for a wide range of potential modifications and applications .

Properties

IUPAC Name

6-phenyl-2-[1-(2-pyrazol-1-ylacetyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-8-7-16(14-5-2-1-3-6-14)20-23(17)15-11-21(12-15)18(25)13-22-10-4-9-19-22/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXSLHOHUJIHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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